6-methyl-2-propyl-3H-quinazolin-4-one
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Overview
Description
6-methyl-2-propyl-3H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-propyl-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the use of 2-aminobenzamide as an intermediate, which reacts with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . Metal-catalyzed pathways, particularly those involving copper catalysts, are also employed for the synthesis of quinazolinones .
Industrial Production Methods
Industrial production methods for quinazolinones often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-propyl-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
6-methyl-2-propyl-3H-quinazolin-4-one has a wide range of scientific research applications:
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer, antibacterial, and anti-inflammatory agent
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methyl-2-propyl-3H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of cancer cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-methyl-3H-quinazolin-4-one
- 2-phenyl-3H-quinazolin-4-one
- 2-ethyl-3H-quinazolin-4-one
Uniqueness
6-methyl-2-propyl-3H-quinazolin-4-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and propyl groups can affect its solubility, stability, and interaction with molecular targets, making it distinct from other quinazolinone derivatives .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
6-methyl-2-propyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-3-4-11-13-10-6-5-8(2)7-9(10)12(15)14-11/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
InChI Key |
BHNDXGQJKCJSKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)C)C(=O)N1 |
Origin of Product |
United States |
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